N-Methyl-2-nitroaniline-d3
Overview
Description
“N-Methyl-2-nitroaniline-d3” is a chemical compound with the molecular formula C7H5D3N2O2 and a molecular weight of 155.17 . It is a powder that is soluble in dichloromethane, ethyl acetate, and methanol . It is used for research purposes .
Physical And Chemical Properties Analysis
“N-Methyl-2-nitroaniline-d3” is an orange-brown powder . It has a flash point of >112°C . It is soluble in dichloromethane, ethyl acetate, and methanol .Scientific Research Applications
Nonlinear Optical Properties and Molecular Structure N-Methyl-2-nitroaniline derivatives, such as 2-Methyl-4-nitroaniline, are studied for their nonlinear optical properties. DFT computations have been used to understand the charge transfer contributions to these properties. The vibrational contributions of these compounds are also analyzed using FTIR and FT-Raman, providing insights into their molecular structure and potential for charge transfer within the molecule (Jasmine, Amalanathan, & Roy, 2016).
Molecular Structure Analysis Comparative studies on the molecular structure of N-methyl-N-nitroaniline and its derivatives, using methods like the Kerr effect and dipole moments, have been carried out. These studies help in understanding the role of various substituents in the molecule and their impact on its properties (Prezhdo et al., 2001).
Use in Energetic Materials and Pharmaceuticals N-Methyl-4-nitroaniline, a related compound, is used as an additive in the synthesis of insensitive explosives due to its ability to lower the melting temperature of energetic materials. It also finds applications in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline inhibitors (Viswanath, Ghosh, & Boddu, 2018).
Optical and Thermal Properties Derivatives of 2-Methyl-4-nitroaniline, such as DMNPA, have been synthesized and analyzed for their optical and thermal properties. These studies provide insights into the lower optical cut-off, melting, and decomposition temperatures of these materials, making them valuable in various applications (Shankar et al., 2021).
Hydrogen Bonding Analysis Studies on 2-methyl-4-nitroaniline, a close relative of N-Methyl-2-nitroaniline-d3, have shown the formation of a three-dimensional framework structure due to hydrogen bonding. This understanding is crucial for applications that require specific molecular arrangements (Ferguson et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-nitro-N-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOUJZFFJDYTA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662109 | |
Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-nitroaniline-d3 | |
CAS RN |
112333-14-9 | |
Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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